2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide is a complex organic compound that features an indole moiety and a benzodioxepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide typically involves multi-step organic reactionsThe final step often involves the formation of the oxoacetamide group under controlled conditions, such as using acylating agents in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The oxoacetamide group can be reduced to amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzodioxepin rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid, while reduction of the oxoacetamide group can produce corresponding amines .
Scientific Research Applications
2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The benzodioxepin structure may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)acetate: Shares the indole moiety but lacks the benzodioxepin structure.
2-(1H-indol-3-yl)acetonitrile: Contains the indole group but differs in the functional groups attached.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Similar indole-based compounds with different substituents
Uniqueness
2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide is unique due to the presence of both the indole and benzodioxepin moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler indole derivatives .
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-oxoacetamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-9-18-19(27-8-4-7-26-18)10-14(13)11-23-21(25)20(24)16-12-22-17-6-3-2-5-15(16)17/h2-3,5-6,9-10,12,22H,4,7-8,11H2,1H3,(H,23,25) |
InChI Key |
BQHMJTJXQBFBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)C(=O)C3=CNC4=CC=CC=C43)OCCCO2 |
Origin of Product |
United States |
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